N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide
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Description
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C22H26FN3O4S and its molecular weight is 447.53. The purity is usually 95%.
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Biological Activity
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a complex organic compound characterized by its unique molecular structure, which includes a sulfonyl group, a pyrrolidine ring, and an oxalamide moiety. This structural arrangement contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and drug discovery.
Molecular Structure and Properties
The molecular formula of this compound is C23H29N3O4S with a molecular weight of approximately 443.6 g/mol. The presence of both sulfonyl and oxalamide groups suggests potential for diverse biological activities and interactions.
Key Structural Features
Feature | Description |
---|---|
Molecular Formula | C23H29N3O4S |
Molecular Weight | 443.6 g/mol |
Sulfonyl Group | Enhances binding interactions |
Pyrrolidine Ring | Contributes to binding affinity |
Oxalamide Moiety | Aids in stability and solubility |
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that the compound may exhibit inhibitory effects on various enzymes and proteins, potentially modulating their activities.
- Binding Interactions : The sulfonyl group enhances the compound's ability to bind to proteins and enzymes, which is crucial for its biological activity.
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting pathways related to cancer cell proliferation and other diseases.
- Stability and Solubility : The oxalamide moiety contributes to the compound's stability in biological environments, making it suitable for therapeutic applications.
Anticancer Activity
Recent studies have focused on the anticancer properties of compounds structurally similar to this compound. For instance, a related oxalamide compound demonstrated selective inhibition of DVL1, a protein involved in WNT signaling pathways critical for cancer progression:
- In Vitro Assays : The compound exhibited an EC50 of 0.74 μM against DVL1, indicating strong inhibitory potential.
- Cell Line Studies : In HCT116 cells expressing wild-type APC, the compound inhibited growth with an EC50 of 7.1 μM, highlighting its potential as a lead compound for therapeutic development against WNT-dependent colon cancer .
Comparative Analysis with Similar Compounds
To better understand the efficacy of this compound, a comparative analysis with other oxalamide derivatives was conducted:
Compound Name | EC50 (μM) | Target | Biological Activity |
---|---|---|---|
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin) | 0.74 | DVL1 | Selective inhibition |
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonamide) | 0.49 | DVL1 | Anticancer activity |
(R)-enantiomer | 29.5 | DVL1 | Weaker inhibition compared to (S) |
Properties
IUPAC Name |
N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4S/c1-15-5-6-16(2)20(12-15)31(29,30)26-11-3-4-19(26)14-25-22(28)21(27)24-13-17-7-9-18(23)10-8-17/h5-10,12,19H,3-4,11,13-14H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWKZVNFQYIIOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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